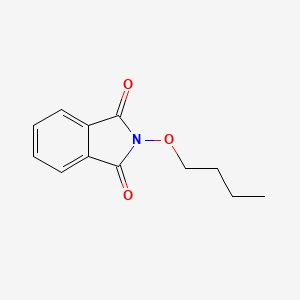![molecular formula C16H20N2 B12006489 4-[6-(4-Pyridinyl)hexyl]pyridine CAS No. 70390-45-3](/img/structure/B12006489.png)
4-[6-(4-Pyridinyl)hexyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-Pyridinyl)hexyl]pyridine is an organic compound with the molecular formula C16H20N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Pyridinyl)hexyl]pyridine typically involves the reaction of 4-bromopyridine with 6-bromohexylamine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Pyridinyl)hexyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Nitrated, sulfonated, or halogenated pyridine derivatives
Scientific Research Applications
4-[6-(4-Pyridinyl)hexyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-[6-(4-Pyridinyl)hexyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Phenylpropyl)pyridine
- 4-(Ethylaminomethyl)pyridine
- 4-Phenylpyridine
- 4-Pyridinecarbonitrile
Uniqueness
4-[6-(4-Pyridinyl)hexyl]pyridine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer alkyl chain and dual pyridine rings differentiate it from other pyridine derivatives, leading to unique reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
70390-45-3 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(6-pyridin-4-ylhexyl)pyridine |
InChI |
InChI=1S/C16H20N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h7-14H,1-6H2 |
InChI Key |
JIBHAOWVMWFLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)
![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)





